molecular formula C7H5BrClFO B1271529 4-Bromo-2-chloro-6-fluoroanisole CAS No. 261762-34-9

4-Bromo-2-chloro-6-fluoroanisole

Cat. No. B1271529
M. Wt: 239.47 g/mol
InChI Key: IKWHDHGNXXVBHZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds is a topic of interest due to their utility in various chemical reactions and as intermediates in the production of pharmaceuticals and other materials. For instance, the synthesis of 4-bromo- and 4-chloroheptafluoro-1,2-epoxybutanes has been achieved and these compounds were copolymerized with hexafluoropropene oxide derived acid fluorides . Similarly, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine was described using halogen dance reactions, showcasing the versatility of halogenated compounds in creating complex structures . Moreover, 4-bromo-3-methylanisole, a related compound, was synthesized through a continuous homogeneous bromination technology in a modular microreaction system, highlighting advancements in synthesis techniques .

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is crucial for their reactivity and physical properties. The crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline was determined, revealing intra- and intermolecular hydrogen bonds and dispersive halogen···halogen interactions . These structural features are important for understanding the behavior of similar compounds like 4-bromo-2-chloro-6-fluoroanisole.

Chemical Reactions Analysis

Halogenated aromatics participate in various chemical reactions due to the reactivity of halogen atoms. For example, the bromo-substituted perfluoroalkylether nitrile was coupled under ultraviolet irradiation without side reactions . The synthesis of 4-bromo-2-fluorobiphenyl through diazotization and coupling reaction further exemplifies the reactivity of bromine in such compounds . Additionally, the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one involved multiple steps including nitration, chlorination, and condensation, demonstrating the complex reactions these molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatics are influenced by the presence and position of halogen atoms. The synthesis and structural analysis of these compounds provide insights into their stability, reactivity, and potential applications. For instance, the crystal structure analysis provides information on the solid-state properties, which can be correlated with their reactivity and potential use in various applications . The continuous synthesis approach for 4-bromo-3-methylanisole suggests improved selectivity and control over the physical properties of the product .

Scientific Research Applications

Application 1: Synthesis of Fluorinated Building Blocks

  • Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of fluorinated building blocks .

Application 2: Production of Various Drugs

  • Summary of Application: 4-Bromo-2-chloro-6-fluoroanisole is used in the production of various drugs such as anti-tumor agents, anti-inflammatory agents, and anti-viral drugs .

Application 3: Synthesis of 1,4- bis [ (3′-fluoro-4′- n alkoxyphenyl)ethynyl]benzenes

  • Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of 1,4- bis [ (3′-fluoro-4′- n alkoxyphenyl)ethynyl]benzenes .

Application 4: Synthesis of 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde

  • Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde .

Application 5: Synthesis of 1,4- bis [ (3′-fluoro-4′- n alkoxyphenyl)ethynyl]benzenes

  • Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of 1,4- bis [ (3′-fluoro-4′- n alkoxyphenyl)ethynyl]benzenes .

Application 6: Synthesis of 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde

  • Summary of Application: 4-Bromo-2-fluoroanisole has been used in the synthesis of 7-fluoro-6-methoxy-1-methyl-2-naphthaldehyde .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

5-bromo-1-chloro-3-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWHDHGNXXVBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378315
Record name 4-Bromo-2-chloro-6-fluoroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-chloro-6-fluoroanisole

CAS RN

261762-34-9
Record name 5-Bromo-1-chloro-3-fluoro-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261762-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-6-fluoroanisole
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URL https://comptox.epa.gov/dashboard/DTXSID80378315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 261762-34-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Dhakal, CY Zhang, S Flor, P Ruiz, LM Teesch… - 2019 - iro.uiowa.edu
… This compound was synthesized from 4-bromo-2-chloro-6-fluoroanisole via aromatic nucleophilic substitution in the presence of sodium methoxide and is a precursor for the …
Number of citations: 2 iro.uiowa.edu

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